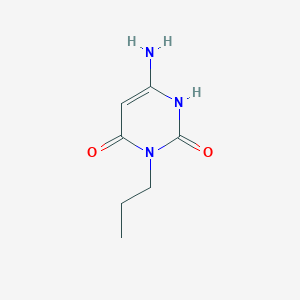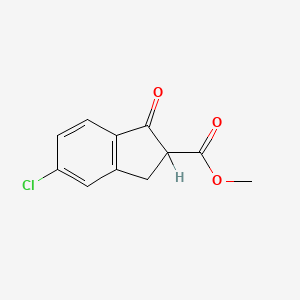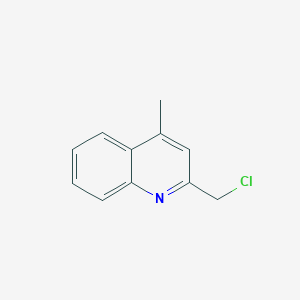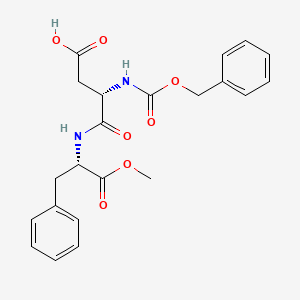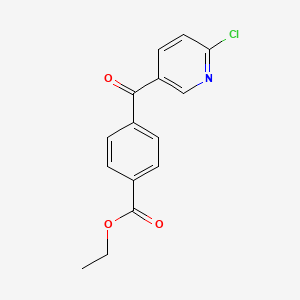
2-Iodocyclopent-2-en-1-on
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-IODOCYCLOPENT-2-ENONE has several applications in scientific research:
Wirkmechanismus
Target of Action
It is known that this compound is a derivative of cyclopent-2-en-1-one The targets of such derivatives are often dependent on the specific functional groups present in the molecule, which in this case is the iodine atom
Mode of Action
It is known that iodine-containing compounds often act as electrophiles, reacting with nucleophiles in biological systems . This can lead to various changes, such as the modification of proteins or nucleic acids, which can alter their function. The exact mode of action of 2-Iodocyclopent-2-en-1-one would depend on its specific targets and the nature of its interaction with these targets.
Biochemical Pathways
They may interfere with the function of proteins or nucleic acids, potentially disrupting cellular processes
Result of Action
They may modify proteins or nucleic acids, potentially altering their function and affecting cellular processes
Action Environment
The action, efficacy, and stability of 2-Iodocyclopent-2-en-1-one could potentially be influenced by various environmental factors. For example, the pH of the environment could affect the reactivity of the iodine atom. Additionally, the presence of other reactive species could potentially influence the compound’s action
Vorbereitungsmethoden
The synthesis of 2-IODOCYCLOPENT-2-ENONE can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with iodine in the presence of a suitable catalyst . Another method includes the use of thionyl chloride and ethanol to facilitate the formation of the cyclopentenone ring . Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-IODOCYCLOPENT-2-ENONE undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced to form cyclopent-2-en-1-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of 2-IODOCYCLOPENT-2-ENONE can lead to the formation of cyclopent-2-en-1-one.
Addition Reactions: The double bond in the cyclopentenone ring can participate in addition reactions with various nucleophiles.
Vergleich Mit ähnlichen Verbindungen
2-IODOCYCLOPENT-2-ENONE can be compared with other similar compounds, such as:
2-Bromocyclopent-2-en-1-one: Similar structure but with a bromine atom instead of iodine.
2-Chlorocyclopent-2-en-1-one: Contains a chlorine atom, leading to different reactivity and applications.
Cyclopent-2-en-1-one: Lacks the halogen atom, resulting in distinct chemical properties and uses.
The uniqueness of 2-IODOCYCLOPENT-2-ENONE lies in its iodine atom, which imparts specific reactivity and potential for diverse applications in research and industry .
Eigenschaften
IUPAC Name |
2-iodocyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO/c6-4-2-1-3-5(4)7/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSDFZITNOTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446438 | |
| Record name | 2-Iodo-cyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33948-35-5 | |
| Record name | 2-Iodo-cyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


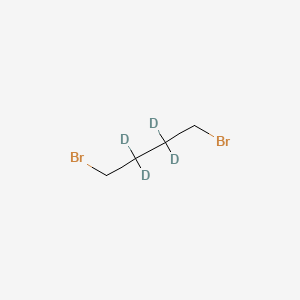
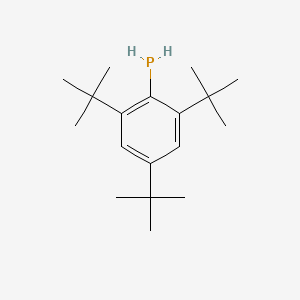
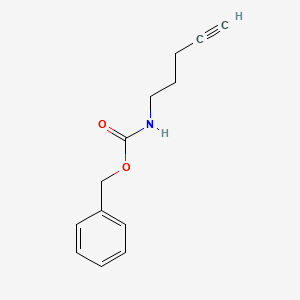
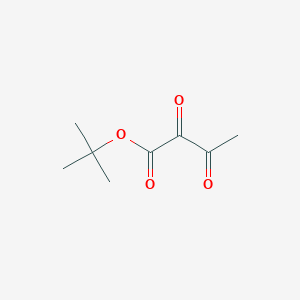
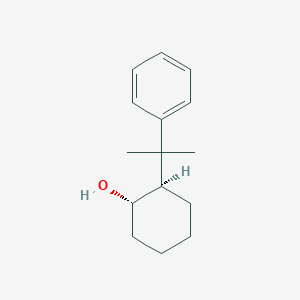
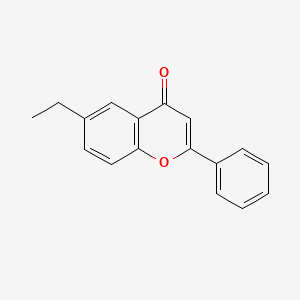
![imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1610138.png)
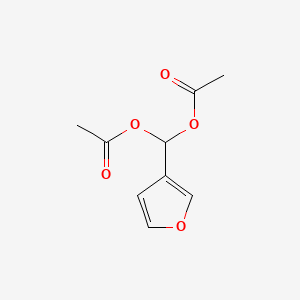
![1,2-Di([1,1'-biphenyl]-4-yl)ethyne](/img/structure/B1610140.png)
